Enhanced Glucocorticoid Receptor Binding in Deuterated Solvents
In aqueous receptor binding systems where deuterium oxide (D2O) is employed as a solvent, glucocorticoids containing an 11-β-hydroxyl group—a structural feature present in the target compound—exhibit significantly altered dissociation kinetics from the glucocorticoid receptor compared to H2O conditions. This solvent-dependent kinetic behavior is not observed for steroids lacking the 11-β-hydroxyl group or possessing an 11-α-hydroxyl configuration [1].
| Evidence Dimension | Dissociation rate constant from glucocorticoid receptor |
|---|---|
| Target Compound Data | Decreased approximately twofold in D2O (inferred for 11-β-hydroxyl-containing glucocorticoids) |
| Comparator Or Baseline | Dissociation rate constant in H2O (baseline) or for steroids lacking 11-β-hydroxyl group (unchanged in D2O) |
| Quantified Difference | Approximately twofold decrease in dissociation rate constant in D2O for 11-β-hydroxyl-containing steroids |
| Conditions | Glucocorticoid receptor protein of chick thymus cytosol; comparison between H2O and D2O solvent systems |
Why This Matters
This evidence indicates that receptor binding studies conducted in deuterated solvent systems require a deuterated internal standard with preserved 11-β-hydroxyl functionality to ensure accurate kinetic measurements; non-deuterated analogs may exhibit different dissociation behavior under identical experimental conditions.
- [1] Deuterium isotope effects on the rates of steroid – glucocorticoid receptor interactions. Eur J Biochem. 1984;138(1):89-92. View Source
